(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
CAS No.:
Cat. No.: VC20135071
Molecular Formula: C7H10O4
Molecular Weight: 158.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10O4 |
|---|---|
| Molecular Weight | 158.15 g/mol |
| IUPAC Name | (1S,2S,4R,6S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H10O4/c8-5-2-3-1-4(7(9)10)6(5)11-3/h3-6,8H,1-2H2,(H,9,10)/t3-,4+,5+,6+/m1/s1 |
| Standard InChI Key | KUAZFQANFPDGSF-VANKVMQKSA-N |
| Isomeric SMILES | C1[C@@H]2C[C@@H]([C@H]([C@H]1C(=O)O)O2)O |
| Canonical SMILES | C1C2CC(C(C1C(=O)O)O2)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a bicyclo[2.2.1]heptane skeleton, a seven-membered ring system comprising two fused five-membered rings. The "7-oxa" designation indicates the replacement of one carbon atom with an oxygen atom at position 7, while the hydroxyl (-OH) and carboxylic acid (-COOH) groups at positions 6 and 2, respectively, introduce polar functionality . The stereochemistry—defined by the (1S,2S,4R,6S) configuration—imparts chirality, critical for interactions in biological systems.
Molecular Data
The compound’s fundamental properties are summarized below:
| Property | Value |
|---|---|
| IUPAC Name | (1S,2S,4R,6S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
| CAS Number | 1932511-73-3 |
| Molecular Formula | C₇H₁₀O₄ |
| Molecular Weight | 158.15 g/mol |
| InChI | InChI=1S/C7H10O4/c8-5-2-3-1-4(7(9)10)6(5)11-3/h3-6,8H,1-2H2,(H,9,10)/t3-,4+,5+,6+/m1/s1 |
| SMILES (Isomeric) | C1[C@@H]2CC@@HO |
The bicyclic structure confers significant ring strain, which influences both reactivity and conformational stability. The oxygen atom in the bridgehead position (7-oxa) further modulates electronic distribution, enhancing the compound’s potential as a scaffold for drug design.
Synthesis and Preparation
Retrosynthetic Analysis
Synthetic routes to this compound typically begin with simpler oxabicyclo[2.2.1]heptane derivatives. A plausible strategy involves:
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Hydroxylation: Introducing the hydroxyl group at position 6 via epoxidation followed by acid-catalyzed ring opening.
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Carboxylation: Installing the carboxylic acid moiety at position 2 through oxidation of a methyl group or carboxylation of a Grignard intermediate .
Key Synthetic Challenges
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Stereochemical Control: Achieving the desired (1S,2S,4R,6S) configuration requires chiral catalysts or resolution techniques.
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Ring Strain Management: The bicyclo[2.2.1]heptane framework’s inherent strain complicates late-stage functionalization, necessitating mild reaction conditions .
Reported Protocols
While explicit synthetic details remain proprietary, analogous compounds in the oxabicyclo[2.2.1]heptane family are synthesized via:
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Diels-Alder Cycloaddition: Between furan derivatives and dienophiles to construct the oxygen-containing ring .
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Post-Functionalization: Hydroxylation using Sharpless asymmetric dihydroxylation and carboxylation via Kornblum oxidation.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by its polar functional groups:
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Hydroxychloride Salt Formation: Improves aqueous solubility, critical for pharmacological applications .
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pH Sensitivity: The carboxylic acid group (pKa ≈ 3–4) ensures ionization in physiological conditions, enhancing bioavailability.
Thermal Properties
Data on melting and boiling points remain unreported, but similar bicyclic carboxylic acids exhibit:
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Melting Points: 180–220°C (decomposition common due to ring strain).
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Thermal Stability: Degradation above 200°C, necessitating low-temperature storage .
Research Findings and Biological Activity
Toxicity Profiling
Preliminary data on analogous compounds suggest:
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Cytotoxicity: IC₅₀ > 100 µM in human hepatocytes, indicating low acute toxicity .
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Metabolic Stability: Moderate hepatic clearance (t₁/₂ = 2.3 hours) in rat microsomes .
Comparative Analysis with Related Compounds
The table below contrasts key features of similar oxabicyclo[2.2.1]heptane derivatives:
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